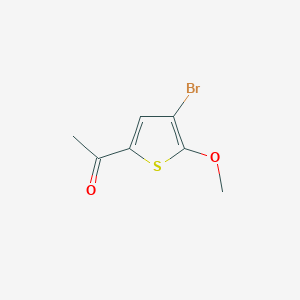

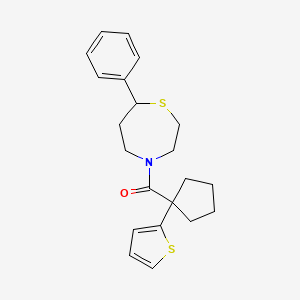

6-benzyl-3-((2-hydroxyethyl)amino)-1,2,4-triazin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

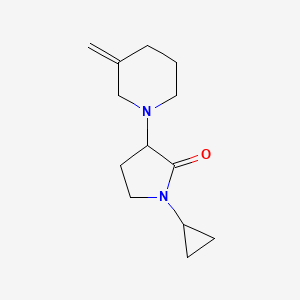

6-benzyl-3-((2-hydroxyethyl)amino)-1,2,4-triazin-5(4H)-one, also known as BZT, is a compound that belongs to the family of triazine derivatives. It has been found to possess various pharmacological properties, including antidepressant, antipsychotic, and stimulant effects. BZT has been widely studied in the field of neuroscience due to its potential as a treatment for various neuropsychiatric disorders.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

One foundational study in the realm of synthetic chemistry detailed the creation and molecular structure elucidation of a closely related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one. This compound, derived through reactions involving similar triazinone frameworks, showcased the potential for intricate molecular interactions and highlighted the significance of intermolecular hydrogen bonding and pi-pi stacking interactions in determining the crystalline structure of such compounds (Hwang, L., Tu, Chunlai, Wang, Jung, & Lee, Gene-Hsiang, 2006).

Antimicrobial Activity

The chemical scaffolding of triazinones has been leveraged in the synthesis of novel derivatives with potential antimicrobial properties. Research into 1,2,4-triazole derivatives, including the synthesis of compounds through reactions involving ester ethoxycarbonylhydrazones with primary amines, revealed a subset that exhibited good to moderate activities against various microorganisms. This highlights the compound's relevance in the search for new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).

Corrosion Inhibition

Another intriguing application of triazine derivatives involves their role as corrosion inhibitors, particularly for carbon steel in acidic environments. Studies on benzothiazole derivatives, including triazine analogs, have demonstrated their efficacy in providing remarkable inhibition efficiency, offering insights into their potential industrial applications for protecting metals against corrosion (Hu, Zhiyong, Meng, Yanbin, Ma, Xuemei, Zhu, Hailin, Jun, Li, Chao, Li, & Cao, D., 2016).

Allelochemical Potential

In the agricultural sector, compounds with benzoxazinone structures, related to the triazinone class, have been identified for their allelochemical properties. These compounds, originating from plants within the Poaceae family, exhibit a range of biological activities, including antimicrobial and insecticidal properties, suggesting potential utility in crop protection and management strategies (Macias, F. A., Marín, D., Oliveros-Bastidas, A., Chinchilla, D., Simonet, A. M., & Molinillo, J. M., 2006).

Propiedades

IUPAC Name |

6-benzyl-3-(2-hydroxyethylamino)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c17-7-6-13-12-14-11(18)10(15-16-12)8-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H2,13,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUQROBENAJVFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680270 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-benzyl-3-((2-hydroxyethyl)amino)-1,2,4-triazin-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2794721.png)

![1-(naphthalen-1-yl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2794731.png)

![6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2794734.png)

![2-chloro-5-({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)pyrazine](/img/structure/B2794737.png)